Fmoc-Cys(Bzl)-OPfp
Description
Contextualization within Modern Peptide Synthesis Strategies
Modern peptide synthesis predominantly relies on Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. A widely adopted SPPS strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. iris-biotech.dersc.org This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acid being added. iris-biotech.de The permanent protecting groups for reactive amino acid side chains, such as the benzyl (B1604629) group for cysteine, are typically acid-labile and are removed at the final stage of synthesis. iris-biotech.dersc.org Fmoc-Cys(Bzl)-OPfp is specifically designed for seamless integration into this Fmoc-based SPPS workflow.
Significance of Activated Amino Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)
The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is not a spontaneous reaction and requires the "activation" of the carboxyl group. bachem.com This is a critical step in SPPS to ensure efficient and complete coupling reactions. bachem.com Activated amino acid derivatives, such as the pentafluorophenyl (PFP) esters, are highly reactive compounds that facilitate amide bond formation. bachem.comwikipedia.org
The use of pre-formed activated esters like this compound offers several advantages. It allows for rapid coupling reactions and avoids exposing the growing peptide chain to potentially harsh activating reagents and their byproducts, which can lead to side reactions. nih.gov PFP esters, in particular, are noted for their high reactivity and reduced susceptibility to spontaneous hydrolysis compared to other active esters. wikipedia.org Kinetic studies have demonstrated the superior coupling speed of OPfp esters compared to other activated esters like ONp (p-nitrophenyl) and OPCP (pentachlorophenyl). highfine.com This high reactivity is beneficial for minimizing racemization, a significant concern with cysteine derivatives which are prone to this side reaction during base-mediated coupling methods. sigmaaldrich.com
Overview of Cysteine Protecting Group Strategies in Fmoc Chemistry
A variety of protecting groups are available for cysteine in Fmoc SPPS, each with different cleavage conditions. sigmaaldrich.com These can be broadly categorized based on their lability to different reagents (e.g., acid, base, oxidants). rsc.org The benzyl (Bzl) group is a well-established, acid-labile protecting group for the cysteine side chain. nih.gov It is stable throughout the Fmoc-SPPS cycles, which involve repeated treatments with a mild base (like piperidine) to remove the Fmoc group. iris-biotech.de The Bzl group is typically removed during the final cleavage of the peptide from the resin support using strong acids like trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com
Other commonly used protecting groups for cysteine in Fmoc SPPS include:
Trityl (Trt): Highly acid-labile, removed during standard TFA cleavage. sigmaaldrich.compeptide.com
Acetamidomethyl (Acm): Stable to TFA, requires specific cleavage conditions, often involving iodine, allowing for selective disulfide bond formation. acs.org
tert-Butyl (tBu): Acid-labile, removed with TFA. iris-biotech.de
Methoxytrityl (Mmt): Cleaved under mildly acidic conditions, allowing for on-resin side chain modification. iris-biotech.de
The selection among these depends on the desired final peptide and whether specific disulfide bridges need to be formed. The benzyl group in this compound provides robust protection for the cysteine thiol throughout the synthesis, making it a reliable choice for synthesizing peptides where the cysteine residue is intended to remain as a free thiol after final deprotection.
Research Scope and Objectives Pertaining to this compound
Research involving this compound generally focuses on leveraging its properties for the efficient synthesis of complex or challenging peptides. The primary objectives of using this specific reagent in a research context often include:
Minimizing Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling. sigmaaldrich.com The use of highly reactive OPfp esters aims to achieve rapid coupling, thereby minimizing the time the activated amino acid is exposed to conditions that can cause racemization. highfine.com
Improving Coupling Efficiency: The high reactivity of the PFP ester is advantageous for coupling to sterically hindered amino acids or for synthesizing "difficult" peptide sequences that are prone to aggregation. nih.gov
Facilitating the Synthesis of Cysteine-Containing Peptides: The combination of the stable Bzl protecting group and the highly reactive OPfp ester makes this compound a valuable tool for the reliable incorporation of cysteine into a wide range of peptide sequences.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-S-benzyl-L-cysteine pentafluorophenyl ester |
| Abbreviation | This compound |
| CAS Number | 86060-95-9 |
| Molecular Formula | C31H22F5NO4S |
| Application | Peptide Synthesis |
Table 2: Key Chemical Groups in this compound
| Group | Name | Function in SPPS |
| Fmoc | 9-Fluorenylmethoxycarbonyl | α-Amino protecting group, base-labile |
| Bzl | Benzyl | Cysteine side-chain (thiol) protecting group, acid-labile |
| OPfp | Pentafluorophenyl ester | Carboxyl activating group for peptide bond formation |
Table 3: Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Typical Cleavage Condition |
| Benzyl | Bzl | Strong acid (e.g., TFA, HF) |
| Trityl | Trt | Strong acid (e.g., TFA) |
| Acetamidomethyl | Acm | Iodine, Silver ions |
| tert-Butyl | tBu | Strong acid (e.g., TFA) |
| Methoxytrityl | Mmt | Mild acid (e.g., dilute TFA) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSBWKIZVGTFE-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583796 | |
| Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-95-9 | |
| Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc Cys Bzl Opfp
Precursor Synthesis: Fmoc-Cys(Bzl)-OH
The initial step in the synthesis of the target compound is the preparation of its direct precursor, N-α-Fmoc-S-benzyl-L-cysteine (Fmoc-Cys(Bzl)-OH). This compound serves as a foundational element where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain of cysteine is protected by the acid-stable benzyl (B1604629) (Bzl) group. myskinrecipes.com This orthogonal protection scheme is fundamental to modern peptide synthesis, allowing for selective deprotection of the amino group during chain elongation without disturbing the side-chain protection. chempep.comnih.gov
The synthesis typically involves the reaction of S-benzyl-L-cysteine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under alkaline conditions. The reaction is usually carried out in a biphasic system, such as dioxane and aqueous sodium bicarbonate, which facilitates the reaction while maintaining the pH in the optimal range for the amino group to be nucleophilic. The Fmoc group's primary role is to prevent the amino acid's N-terminus from participating in unintended reactions during the subsequent activation and coupling steps. myskinrecipes.com
Activation Chemistry: Formation of Pentafluorophenyl Esters
Pentafluorophenyl (Pfp) esters are highly effective activating groups for carboxylic acids in peptide synthesis. nih.govsci-hub.se They are favored for their high reactivity, crystallinity, and stability, which allows them to be prepared, purified, and stored before use in peptide coupling reactions. nih.govbachem.com The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, thus facilitating nucleophilic attack by the amino group of the growing peptide chain. nih.gov
Carbodiimide-Mediated Esterification
The most common method for preparing Pfp esters from N-protected amino acids is through carbodiimide-mediated esterification. core.ac.ukresearchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose. creative-proteomics.comchemistrysteps.comthermofisher.com The reaction mechanism begins with the activation of the carboxyl group of Fmoc-Cys(Bzl)-OH by the carbodiimide. creative-proteomics.comorganic-chemistry.org The carbodiimide protonates the carboxylic acid, making it susceptible to nucleophilic attack by the carboxylate itself. This forms a highly reactive O-acylisourea intermediate. creative-proteomics.comorganic-chemistry.org This intermediate is then attacked by the hydroxyl group of pentafluorophenol (B44920), leading to the formation of the desired Fmoc-Cys(Bzl)-OPfp ester and a urea byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC). organic-chemistry.orgwikipedia.org
While the O-acylisourea intermediate is very reactive, it is also unstable and prone to undergoing a 1,3-rearrangement to form a stable N-acylurea, which is unreactive and terminates the desired reaction pathway. organic-chemistry.orgwikipedia.org
Role of Hydroxy-Containing Activating Agents
To mitigate the formation of N-acylurea and other side reactions like racemization, hydroxy-containing activating agents (also known as additives) are frequently included in the reaction mixture. nih.govcreative-peptides.com 1-Hydroxybenzotriazole (B26582) (HOBt) has traditionally been a popular choice. nih.govcreative-peptides.com HOBt rapidly reacts with the O-acylisourea intermediate to form a more stable and less racemization-prone HOBt-ester. nih.govacs.org This new active ester then reacts with pentafluorophenol to yield the final Pfp ester.
More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a superior and safer alternative to HOBt. bachem.comnih.gov Oxyma functions similarly to HOBt by forming an active ester intermediate, but it has been shown to be more effective at suppressing racemization and increasing coupling efficiency. nih.gov Furthermore, unlike HOBt which has explosive properties, Oxyma presents a lower safety risk. bachem.comnih.gov These additives are crucial for achieving high yields and maintaining the stereochemical integrity of the amino acid during the activation process. acs.org
Reaction Conditions and Optimization for Ester Formation
The successful synthesis of this compound relies on the careful control and optimization of several reaction parameters. The choice of solvent, reaction temperature, and stoichiometry of reagents are all critical factors that influence the reaction's yield and the purity of the final product.
The esterification is typically performed in aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) to ensure the solubility of the reactants and prevent hydrolysis of the active intermediates. core.ac.ukchempep.comreddit.com The reaction is often initiated at a reduced temperature (e.g., 0°C in an ice bath) before the addition of the carbodiimide coupling agent. researchgate.netreddit.com This initial cooling helps to control the exothermic nature of the reaction and minimize potential side reactions, particularly the formation of N-acylurea. reddit.com After a period at low temperature, the reaction is often allowed to warm to room temperature to ensure completion. reddit.com
| Parameter | Typical Condition | Purpose/Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Aprotic solvent to prevent hydrolysis of intermediates. |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form the O-acylisourea intermediate. |
| Activating Agent | Pentafluorophenol (PFP-OH) | Forms the final, highly reactive pentafluorophenyl ester. |
| Additive | 1-Hydroxybenzotriazole (HOBt) or Oxyma | Suppresses racemization and side reactions by forming a more stable active ester intermediate. |
| Temperature | 0°C initially, then allowed to warm to room temperature | Controls the initial exothermic reaction and minimizes side product formation. |
| Reaction Time | 2-12 hours | Allows the reaction to proceed to completion. |
| Stoichiometry | Near-equimolar amounts of Fmoc-Cys(Bzl)-OH, PFP-OH, and DCC | Ensures efficient conversion of the starting material. |
Spectroscopic and Chromatographic Validation of Synthetic Products
Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of both the precursor, Fmoc-Cys(Bzl)-OH, and the final product, this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode (RP-HPLC), is the primary method for assessing the purity of the synthesized compounds. nih.govgoogle.comnih.gov The introduction of the hydrophobic Fmoc group makes these derivatives well-suited for RP-HPLC analysis. nih.gov Purity is determined by integrating the peak area of the product and comparing it to any impurity peaks in the chromatogram. A common mobile phase system for analyzing Fmoc-amino acids involves a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. google.com
Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compounds. csic.es High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which can unequivocally confirm the elemental composition of the synthesized molecules. csic.es Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also a powerful tool for structural elucidation, providing detailed information about the chemical environment of the protons and carbons within the molecule, thereby confirming that the Fmoc protection and Pfp esterification have occurred at the correct positions.
| Technique | Compound | Expected Result |
| RP-HPLC | Fmoc-Cys(Bzl)-OH | Single major peak indicating high purity (>98%). |
| RP-HPLC | This compound | Single major peak with a different retention time than the precursor, indicating high purity. |
| Mass Spectrometry (MS) | Fmoc-Cys(Bzl)-OH | Detection of the correct molecular ion peak corresponding to its molecular weight (433.52 g/mol ). glpbio.comscbt.com |
| Mass Spectrometry (MS) | This compound | Detection of the correct molecular ion peak corresponding to its molecular weight (599.5 g/mol ). |
| ¹H NMR | This compound | Characteristic signals for the aromatic protons of the Fmoc, benzyl, and pentafluorophenyl groups, as well as signals for the amino acid backbone. |
Mechanism and Kinetics of Peptide Bond Formation with Fmoc Cys Bzl Opfp
Nucleophilic Acyl Substitution Mechanism via Active Esters
The reaction between Fmoc-Cys(Bzl)-OPfp and the free amino group of a growing peptide chain proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Pentafluorophenyl esters are classified as active esters because the pentafluorophenoxy group is an excellent leaving group, a property attributed to the high electronegativity of the fluorine atoms, which stabilize the resulting anion through inductive effects. nih.govrsc.org This activation makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack.
The first step of the mechanism involves the nucleophilic attack of the lone pair of electrons from the terminal amino group of the peptide chain onto the carbonyl carbon of the this compound active ester. luxembourg-bio.comyoutube.com This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the carbonyl oxygen, forming a transient, high-energy species known as a tetrahedral intermediate.
This intermediate is characterized by an sp³-hybridized carbon atom bonded to four substituents: the original carbonyl oxygen (now an oxyanion), the α-carbon of the cysteine residue, the incoming amino group, and the pentafluorophenoxy leaving group.
The tetrahedral intermediate can break down in two ways:
Reversion to the starting materials by eliminating the attacking amine.
Progression to the product by eliminating the pentafluorophenoxide anion (-OPfp).
Reaction Kinetics and Efficiency in Solution-Phase Peptide Synthesis (LPPS)
In liquid-phase peptide synthesis (LPPS), this compound offers the advantage of being a stable, crystalline solid that can be purified to a high degree, ensuring well-defined reaction stoichiometry. The kinetics in solution are primarily influenced by reactant concentration, temperature, and the solvent system. The high reactivity of OPfp esters allows for rapid coupling times, often completing within 1-2 hours at room temperature.
The efficiency of the coupling can be further enhanced by the addition of catalysts. While not always necessary for highly reactive OPfp esters, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can accelerate the coupling rate. nih.gov The mechanism of catalysis involves the in-situ formation of an even more reactive HOBt ester, although this is more relevant for carbodiimide-based activations. In the context of pre-formed OPfp esters, HOBt may act as a proton shuttle or through other complex mechanisms. nih.gov
| Parameter | Typical Value/Condition | Effect on Kinetics/Efficiency |
| Concentration | 0.1 - 0.5 M | Higher concentration increases reaction rate. |
| Temperature | 20 - 25 °C (Room Temp.) | Higher temperature increases rate but may promote side reactions. |
| Reaction Time | 1 - 3 hours | Generally sufficient for >99% completion. |
| Catalyst | HOBt (optional) | Can accelerate coupling rates. nih.gov |
Reaction Kinetics and Efficiency in Solid-Phase Peptide Synthesis (SPPS)
This compound is highly effective for solid-phase peptide synthesis (SPPS), where the growing peptide is anchored to an insoluble polymer resin. nih.gov The kinetics in SPPS are more complex than in solution, as they are affected by factors such as the nature of the resin, resin swelling, and diffusion rates of reagents into the polymer matrix. luxembourg-bio.comscholaris.ca
A significant advantage of using Fmoc-Cys-OPfp derivatives in SPPS is the suppression of racemization. sigmaaldrich.com Cysteine residues are particularly susceptible to racemization (epimerization) during activation, especially under basic conditions commonly used with uronium/aminium salt activators like HBTU/DIPEA. chempep.com Since OPfp esters are pre-activated and can be coupled under neutral or mildly acidic conditions, the risk of losing stereochemical integrity is significantly minimized. bachem.comsigmaaldrich.com
The table below compares the relative performance of different activation methods for Fmoc-Cysteine, highlighting the low racemization associated with OPfp esters.
| Activation Method | Typical Coupling Time (min) | Relative Racemization Level | Reference |
| Fmoc-Cys(Trt)-OPfp | 30 - 120 | Very Low | sigmaaldrich.com |
| DIPCDI/HOBt | 30 - 60 | Low | sigmaaldrich.com |
| HBTU/DIPEA | 5 - 30 | High | chempep.com |
| PyBOP/DIPEA | 5 - 30 | High | chempep.com |
This data is representative of Fmoc-Cys derivatives and illustrates the general trend. Trt (trityl) is a common alternative to Bzl (benzyl) for cysteine protection.
Influence of Solvent Systems on Coupling Efficiency
The choice of solvent is critical for the efficiency of peptide coupling reactions, particularly in SPPS. The ideal solvent must effectively dissolve the this compound and other reagents while also promoting the swelling of the resin support. unibo.it Proper resin swelling is essential to ensure that the reactive sites on the polymer-bound peptide chain are accessible to the activated amino acid.
Polar aprotic solvents are almost exclusively used for this purpose.
Dimethylformamide (DMF) : This is the most common solvent for SPPS. It provides excellent solvation for protected amino acids and promotes good swelling of standard polystyrene-based resins. scholaris.ca
N-Methyl-2-pyrrolidone (NMP) : NMP is another popular solvent with strong solvating properties, sometimes superior to DMF, especially for preventing peptide aggregation during the synthesis of long or "difficult" sequences. scholaris.ca
Dichloromethane (DCM) : While a good solvent for many organic molecules, DCM is less effective at solvating growing peptide chains and is generally a poor swelling solvent for polystyrene resins compared to DMF or NMP. It is sometimes used in solvent mixtures. unibo.it
The table below shows the relative swelling capacity of a typical polystyrene resin in different solvents, which directly correlates with coupling efficiency in SPPS.
| Solvent | Relative Swelling Volume (mL/g resin) | General Coupling Efficiency |
| DMF | 4.0 - 5.0 | Excellent |
| NMP | 4.5 - 5.5 | Excellent |
| DCM | 1.0 - 1.5 | Poor |
Compound Reference Table
| Abbreviation / Name | Full Chemical Name |
| This compound | N-(9-Fluorenylmethoxycarbonyl)-S-benzyl-L-cysteine pentafluorophenyl ester |
| HOBt | 1-Hydroxybenzotriazole |
| DIPCDI | N,N'-Diisopropylcarbodiimide |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) |
| DIPEA | N,N-Diisopropylethylamine |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DMF | Dimethylformamide |
| NMP | N-Methyl-2-pyrrolidone |
| DCM | Dichloromethane |
Applications of Fmoc Cys Bzl Opfp in Peptide Synthesis Research
Comparative Analysis with Other Activated Cysteine Derivatives
Relative Reactivity Profiles of Pentafluorophenyl Esters
Pentafluorophenyl (OPfp) esters are recognized for their high reactivity in nucleophilic acyl substitution reactions, which are fundamental to peptide bond formation. Kinetic studies indicate that OPfp esters exhibit significantly faster coupling rates compared to other common activated esters, such as pentachlorophenyl (OPCP) and nitrophenyl (ONp) esters. The relative coupling speed is often reported as OPFP >> OPCP > ONp, with ratios approximating 111:3.4:1 highfine.com. This enhanced reactivity is attributed to the electron-withdrawing nature of the fluorine atoms on the phenyl ring, which increases the electrophilicity of the carbonyl carbon. This characteristic allows for rapid peptide bond formation, often completing couplings in minutes highfine.combachem.com. The high reactivity is beneficial in minimizing side reactions, such as racemization, by reducing the time the activated amino acid is exposed to potentially deleterious conditions highfine.comnih.gov.
Advantages and Disadvantages versus Alternative Activated Forms
The use of OPfp esters, including Fmoc-Cys(Bzl)-OPfp, offers several advantages in peptide synthesis:
Stability and Isolability: Unlike in-situ generated activated species, OPfp esters are typically stable, crystalline solids that can be isolated and stored, providing convenience and reliability bachem.comnih.govgoogle.com.
Reduced Side Reactions: Their high reactivity can help suppress side reactions like diketopiperazine formation and racemization by minimizing reaction times highfine.combachem.comnih.gov. The pentafluorophenol (B44920) byproduct is also weakly nucleophilic and easily removed highfine.comnih.gov.
Compatibility with SPPS: OPfp esters are well-suited for solid-phase peptide synthesis (SPPS) and can be used in automated synthesizers bachem.comnih.gov.
However, there are also disadvantages to consider:
Cost: Compared to simpler activation methods or reagents, pre-formed OPfp esters can be more expensive bachem.com.
Reactivity Compared to Uronium/Phosphonium Reagents: While highly reactive, OPfp esters may be less reactive than some of the most potent uronium/phosphonium-based coupling reagents (e.g., HATU, PyAOP) for particularly challenging couplings sigmaaldrich.com.
Comparative Reactivity and Efficiency of Activated Esters
| Activated Ester Type | Relative Coupling Speed | Typical Coupling Efficiency | Notes |
| OPfp | High (e.g., 111) | High (>95%) | Stable, isolable, rapid coupling, minimal side reactions. |
| NHS (N-Hydroxysuccinimide) | Moderate | High | Stable, isolable, widely used, but generally less reactive than OPfp. |
| HOBt (Hydroxybenzotriazole) | Moderate to High | High | Often used with carbodiimides, can reduce racemization. |
| HOAt (Hydroxyazabenzotriazole) | Very High | Very High | Highly reactive, effective for difficult couplings and N-methyl amino acids. |
Note: Relative coupling speed is based on comparisons with OPCP and ONp esters highfine.com. Specific efficiencies can vary based on the amino acid sequence and reaction conditions.
Application in Fragment Condensation Strategies
Fragment condensation involves coupling pre-synthesized peptide fragments rather than individual amino acids. This strategy is crucial for the efficient synthesis of longer and more complex peptides, as it can overcome issues like slow coupling rates and aggregation that may occur during stepwise elongation nih.gov.
This compound, or OPfp-activated peptide fragments, can be employed in fragment condensation. The high reactivity of the OPfp ester facilitates the coupling of larger peptide segments. However, a significant challenge in fragment condensation is the potential for racemization of the C-terminal amino acid of the activated fragment. While OPfp esters are generally considered to have a low propensity for racemization compared to some other activated forms, careful selection of reaction conditions and additives is still paramount, especially when coupling fragments containing sensitive amino acids like cysteine highfine.combachem.comnih.govmdpi.com. The benzyl (B1604629) protection on cysteine is stable under Fmoc deprotection conditions and typical coupling conditions, making this compound a suitable building block for such strategies. Research has shown that OPfp esters can be used effectively in fragment condensation, offering a balance between reactivity and controlled coupling nih.gov.
Compound List:
this compound: Nα-Fmoc-S-Benzyl-L-cysteine Pentafluorophenyl ester
Fmoc: 9-fluorenylmethyloxycarbonyl
Cys: Cysteine
Bzl: Benzyl
OPfp: Pentafluorophenyl ester
SPPS: Solid-Phase Peptide Synthesis
NHS: N-Hydroxysuccinimide
HOBt: Hydroxybenzotriazole
HOAt: Hydroxyazabenzotriazole
OPCP: Pentachlorophenyl ester
ONp: Nitrophenyl ester
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526)
DCC: Dicyclohexylcarbodiimide
DIC: Diisopropylcarbodiimide
DIPEA: N,N-Diisopropylethylamine
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Protecting Group Orthogonality and Deprotection Studies
Orthogonal Cleavage of the Fmoc Nα-Protecting Group
Base-Labile Deprotection Mechanisms
The Nα-Fmoc protecting group is a cornerstone of modern peptide synthesis due to its facile and selective removal under mild basic conditions. This deprotection is typically achieved using secondary amines, most commonly piperidine (B6355638), in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) fiveable.menih.govspringernature.com. The mechanism proceeds via a two-step process: first, the base abstracts a relatively acidic proton from the 9-position of the fluorenyl ring system fiveable.menih.govspringernature.comrsc.orgpeptide.comtotal-synthesis.com. This abstraction initiates a β-elimination reaction, cleaving the Fmoc group and generating a highly reactive intermediate, dibenzofulvene (DBF) fiveable.menih.govrsc.orgpeptide.comresearchgate.net. To prevent DBF from undergoing undesirable side reactions, such as irreversible attachment to the newly deprotected amine or polymerization, it is immediately scavenged by the excess amine present in the reaction mixture, forming stable adducts fiveable.mespringernature.compeptide.comresearchgate.net. This process also liberates carbon dioxide fiveable.mersc.org. The use of stronger bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can further accelerate the Fmoc removal process peptide.comnih.govpeptide.com.
Kinetic Studies of Fmoc Removal
The kinetics of Fmoc deprotection are influenced by the concentration of the base and the reaction medium. Studies using piperidine in DMF have demonstrated that increasing the piperidine concentration significantly reduces the reaction time required for complete Fmoc removal researchgate.netscielo.org.mx. For instance, while 1% piperidine in DMF shows incomplete removal within 5 minutes, concentrations of 5% or higher can achieve over 99% Fmoc elimination within 3 minutes researchgate.netscielo.org.mx.
Table 1: Fmoc Deprotection Kinetics with Piperidine in DMF
| Piperidine Concentration | Reaction Time | % Fmoc Removal |
|---|---|---|
| 1% | 1 min | 5.2% |
| 1% | 3 min | 33.4% |
| 1% | 5 min | 49.6% |
| 2% | 1 min | 12.9% |
| 2% | 3 min | 63.3% |
| 2% | 5 min | 87.9% |
| 5% | 3 min | >99% |
Kinetic studies have established half-lives (t1/2) for Fmoc removal. For example, a half-life of approximately 6-7 seconds has been reported for Fmoc-Val using 20% piperidine in DMF, indicating that complete deprotection can be achieved in under 1.5 minutes under optimized conditions rsc.org. Alternative reagents like DBU have been shown to enhance Fmoc removal kinetics compared to piperidine peptide.comnih.govpeptide.com.
Cleavage of the S-Benzyl Protecting Group
Acid-Labile Deprotection Conditions
The benzyl (B1604629) (Bzl) ether protecting group for the cysteine thiol is classified as acid-labile peptide.comthieme-connect.de. Its removal typically necessitates treatment with strong acids, most commonly trifluoroacetic acid (TFA) sigmaaldrich.comdu.ac.in. While specific kinetic data for S-Benzyl cleavage are not detailed in the provided snippets, benzyl-based protecting groups in general are known to be cleaved under acidic conditions, often requiring potent acidic reagents like TFA, hydrogen fluoride (B91410) (HF), or trifluoromethanesulfonic acid (TFMSA) for complete removal peptide.compeptide.comthieme-connect.debachem.com. In the context of SPPS, TFA-based cleavage cocktails are standard for the final deprotection and release of the peptide from the resin sigmaaldrich.comdu.ac.in. These cocktails frequently include scavengers, such as triisopropylsilane (B1312306) (TIS), anisole, or thioanisole, to quench reactive cationic species generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues sigmaaldrich.comdu.ac.insci-hub.se.
Compatibility with Final Peptide Cleavage Cocktails
The S-Benzyl protecting group is designed to be stable during the base-mediated Fmoc deprotection steps of peptide synthesis but labile under the acidic conditions used for final cleavage and global deprotection nih.gov. Standard Fmoc SPPS protocols conclude with treatment of the peptidyl resin with a strong acid, typically TFA, often in combination with scavengers and other additives sigmaaldrich.comdu.ac.in. These "cleavage cocktails" are formulated to simultaneously remove all acid-labile side-chain protecting groups and cleave the peptide from the solid support. Given its acid-labile nature, the S-Benzyl group is expected to be effectively removed under these conditions. For instance, common cleavage cocktails such as TFA/TIS/water (95:2.5:2.5) or more complex mixtures like Reagent K are employed, ensuring the removal of acid-labile protecting groups like Bzl sigmaaldrich.com.
Orthogonality with Other Common Side-Chain Protecting Groups
Orthogonality in peptide synthesis refers to the ability to selectively remove one protecting group in the presence of others using distinct chemical conditions biosynth.comiris-biotech.de. The Fmoc/S-Benzyl strategy for cysteine leverages this principle. The Fmoc group is base-labile, removed by amines like piperidine, while the S-Benzyl group is acid-labile, removed by acids like TFA fiveable.mepeptide.comthieme-connect.denih.gov. This fundamental difference in lability allows for selective deprotection of the N-terminus during chain elongation without affecting the cysteine thiol protection, and subsequent global deprotection using acid.
When considering other common cysteine protecting groups used in Fmoc SPPS, the S-Benzyl group exhibits specific orthogonality:
Fmoc: Base-labile (e.g., piperidine) fiveable.menih.govspringernature.compeptide.comtotal-synthesis.com. Orthogonal to S-Benzyl.
S-Benzyl (Bzl): Acid-labile (e.g., TFA) peptide.comthieme-connect.de. Orthogonal to Fmoc.
Acm (Acetamidomethyl): Stable to both base (Fmoc deprotection) and acid (Bzl/tBu deprotection). Removed by oxidative reagents (e.g., iodine) or mercury(II) salts peptide.comiris-biotech.depsu.edu. Thus, Acm is orthogonal to both Fmoc and S-Benzyl.
Trt (Trityl): Acid-labile, often removed under milder acidic conditions than Bzl. It is stable to base peptide.comrsc.org. While orthogonal to Fmoc, its removal conditions overlap with Bzl, meaning they might be cleaved simultaneously in a strong acid cocktail peptide.comrsc.org.
tBu (tert-Butyl): Acid-labile, removed by TFA. Orthogonal to Fmoc biosynth.comiris-biotech.de. Its lability is comparable to Bzl, suggesting co-cleavage in typical TFA cocktails.
Phacm (Phenylacetamidomethyl): Similar stability to Acm but also cleaved enzymatically. Orthogonal to Fmoc, acid-labile groups like Bzl, and Acm under specific conditions psu.edu.
The primary advantage of the S-Benzyl group in conjunction with Fmoc chemistry is its acid lability, which is complementary to the base lability of Fmoc, thereby establishing a robust orthogonal protection strategy for cysteine residues in peptide synthesis nih.gov.
Table 2: Orthogonality of Common Cysteine Protecting Groups in Fmoc SPPS
| Protecting Group | Fmoc (Nα) | S-Benzyl (Cys) | Acm (Cys) | Trt (Cys) | tBu (Cys) |
| Lability | Base | Acid | Oxidative/Mercury | Acid | Acid |
| Fmoc | - | Orthogonal | Orthogonal | Orthogonal | Orthogonal |
| S-Benzyl | Orthogonal | - | Orthogonal | Co-labile | Co-labile |
| Acm | Orthogonal | Orthogonal | - | Orthogonal | Orthogonal |
| Trt | Orthogonal | Co-labile | Orthogonal | - | Co-labile |
| tBu | Orthogonal | Co-labile | Orthogonal | Co-labile | - |
Note: "Co-labile" indicates that the groups are generally removed under similar acidic conditions and may not be selectively removed from each other.
Compound List:
Fmoc-Cys(Bzl)-OPfp
Advanced Research Applications and Methodological Innovations
Role in Native Chemical Ligation (NCL) Precursor Synthesis
Native Chemical Ligation (NCL) is a powerful technique that allows for the chemoselective joining of peptide fragments to synthesize proteins that are difficult or impossible to produce through recombinant expression alone. This method relies on the reaction between a peptide fragment bearing a C-terminal thioester and another fragment with an N-terminal cysteine residue, forming a native peptide bond.
The synthesis of C-terminal thioesters is a critical step in preparing peptide fragments for NCL. While Fmoc-Cys(Bzl)-OPfp is not a thioester itself, its OPfp ester functionality represents a highly activated carboxyl group. Pentafluorophenyl esters are known for their excellent reactivity in peptide coupling reactions, facilitating efficient peptide bond formation highfine.com. This high reactivity makes OPfp esters valuable intermediates in solid-phase peptide synthesis (SPPS), where they can serve as precursors for generating thioester functionalities or be involved in related activation strategies leading to ligation-ready fragments springernature.comdntb.gov.uaopen.ac.uk. The general utility of OPfp esters in promoting efficient and clean peptide bond formation without significant side reactions underscores their importance in preparing complex peptide segments highfine.com.
For NCL to occur, one of the ligating peptide fragments must possess an N-terminal cysteine residue. This compound is instrumental in synthesizing such fragments within the Fmoc-SPPS framework. The Fmoc group on the N-terminus serves as a temporary protecting group that is stable during peptide chain elongation but can be readily removed under mild basic conditions (e.g., using piperidine) after the peptide fragment has been synthesized and cleaved from the resin. This strategy allows for the controlled introduction of an N-terminal cysteine, which is then poised to react with a C-terminal thioester of another peptide fragment nih.govissuu.comcsic.es. The Fmoc group's facile removal post-ligation, or prior to it, is key to enabling the subsequent amide bond formation nih.gov.
Chemical Synthesis of Selenocysteine-Containing Peptides
Selenocysteine (B57510) (Sec), the 21st amino acid, is incorporated into proteins at specific UGA codons and plays crucial roles in the catalytic activity of various enzymes. The synthesis of selenopeptides often requires specialized building blocks and careful management of protecting groups due to the unique reactivity of the selenium atom.
The synthesis of selenocysteine-containing peptides can be challenging, with potential for side reactions during standard Fmoc-SPPS. Pentafluorophenyl (OPfp) esters have been employed in the synthesis of selenocysteine derivatives to enhance coupling efficiency and minimize base-mediated side reactions, which can be problematic for selenol functionalities nih.govnih.gov. Compounds like Fmoc-L-Sec(Mob)-OPfp, which feature an OPfp ester, exemplify this approach, leveraging the activated ester for improved coupling of selenocysteine into peptide chains issuu.com. The use of OPfp esters in selenopeptide synthesis aids in achieving higher yields and cleaner reactions compared to less activated ester derivatives nih.govnih.gov.
The reactive selenol (-SeH) side chain of selenocysteine requires robust protection during peptide synthesis. The benzyl (B1604629) (Bzl) group in this compound is a widely used and effective protecting group for the cysteine thiol, offering stability during Fmoc-SPPS. This group is typically removed under reductive or strongly acidic conditions, such as liquid ammonia (B1221849) or HF cleavage, or by specific reagents like sodium in liquid ammonia nih.govpeptide.com. Other protecting groups for selenocysteine, such as p-methoxybenzyl (pMob) and trityl (Trt), are also commonly employed and are generally acid-labile, aligning well with the orthogonal deprotection strategies used in Fmoc-SPPS peptide.comresearchgate.netnih.gov. The OPfp ester itself is an activated carboxyl group and is distinct from the side-chain protection of the cysteine thiol.
Engineering of Modified Peptides and Protein Constructs
Beyond its direct roles in NCL and selenocysteine synthesis, this compound serves as a versatile building block for creating a wide array of modified peptides and protein constructs. Its incorporation allows for precise control over peptide sequence and functionality, enabling the synthesis of complex peptide-based molecules, peptide conjugates, and peptidomimetics for applications in drug discovery, diagnostics, and fundamental research in proteomics guidechem.comscbt.comlookchem.com. The ability to introduce a protected cysteine residue with an activated carboxyl group facilitates the construction of peptides with specific modifications, such as cyclization, branching, or conjugation to other molecules, thereby expanding the repertoire of engineered biomolecules lookchem.com.
Analytical and Mechanistic Investigations in Academic Research
Spectroscopic Characterization of Reaction Intermediates and Products
The unambiguous identification of Fmoc-Cys(Bzl)-OPfp and its subsequent reaction products relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure and purity of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of this compound. While a specific, publicly available high-resolution spectrum for this exact compound is not readily found in the literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its constituent moieties: the Fmoc group, the S-benzyl-cysteine residue, and the pentafluorophenyl ester.
¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the benzyl (B1604629) group (around 7.3 ppm), and the pentafluorophenyl ring. The α-proton of the cysteine backbone would appear as a multiplet, and the β-protons would show distinct signals due to their diastereotopicity. The methylene (B1212753) protons of the Fmoc and benzyl groups would also be present.
¹³C NMR: The carbon spectrum would display distinct resonances for the carbonyl carbons of the Fmoc and pentafluorophenyl ester groups, as well as for the numerous aromatic carbons. The aliphatic carbons of the cysteine side chain and the Fmoc group's methylene bridge would also be identifiable.
Mass Spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be employed to determine the accurate mass of the molecule, which should correspond to its calculated molecular formula, C₃₁H₂₂F₅NO₄S. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further validate the structure by identifying characteristic fragments of the Fmoc, benzyl, and pentafluorophenyl groups.
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the urethane (B1682113) and ester carbonyl stretching vibrations, N-H stretching, and aromatic C-H stretching.
Fluorescence Spectroscopy can be utilized to monitor reactions involving the Fmoc group. The fluorenyl moiety is fluorescent, and changes in its fluorescence intensity or wavelength can be used to follow the deprotection step in SPPS, where the Fmoc group is cleaved.
A summary of expected spectroscopic data is presented in the table below.
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | Aromatic protons (Fmoc, Bzl, Pfp), α-CH, β-CH₂, Fmoc-CH₂, Bzl-CH₂ |
| ¹³C NMR | Carbonyl carbons (Fmoc, OPfp), Aromatic carbons, Aliphatic carbons |
| Mass Spectrometry | Molecular ion peak corresponding to C₃₁H₂₂F₅NO₄S |
| Infrared Spectroscopy | Carbonyl stretching (urethane, ester), N-H stretching, Aromatic C-H stretching |
Chromatographic Monitoring of Reaction Progress and Product Purity in Synthesis Research
Chromatographic techniques are paramount for monitoring the progress of coupling reactions involving this compound and for assessing the purity of the resulting peptides.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. Reversed-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase is used with a polar mobile phase, often a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).
Reaction Monitoring: Small aliquots of the reaction mixture can be withdrawn at different time points, cleaved from the solid support if necessary, and analyzed by HPLC. The disappearance of the starting materials (the N-terminally deprotected peptide and this compound) and the appearance of the desired coupled product can be monitored. This allows for the optimization of coupling times and reagent stoichiometry.
Purity Assessment: After the synthesis is complete, the crude peptide is cleaved from the resin, and its purity is determined by HPLC. The chromatogram will show a major peak for the target peptide and potentially minor peaks for impurities, such as deletion sequences (where the amino acid failed to couple) or byproducts from side reactions. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks. While specific retention times are highly dependent on the exact peptide sequence and chromatographic conditions, a comparative HPLC measurement for a similar compound, Fmoc-Cys(Trt)-OPfp, showed a retention time of about 35 minutes under specific conditions, indicating the hydrophobic nature of such protected amino acid esters. researchgate.net
Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of reactions, particularly in solution-phase synthesis. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the progress of the reaction can be visualized by the appearance of the product spot and the disappearance of the reactant spots.
The following table outlines typical conditions for HPLC analysis in the context of Fmoc-SPPS.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV absorbance at 220 nm and/or 280 nm |
Theoretical and Computational Studies of Reactivity and Selectivity
Theoretical and computational studies provide valuable insights into the reactivity of this compound and the selectivity of its reactions, complementing experimental findings.
The high reactivity of the pentafluorophenyl ester is a key feature of this compound. Kinetic studies have shown that pentafluorophenyl esters are significantly more reactive than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. highfine.com The relative coupling speed has been reported as OPfp >> OPCP > ONp, with a ratio of approximately 111:3.4:1. highfine.com This enhanced reactivity is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the peptide chain. This rapid coupling is advantageous as it can help to minimize or eliminate side reactions. highfine.com
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway of the coupling reaction. These calculations can provide information on the transition state energies and activation barriers, allowing for a quantitative understanding of the high reactivity of the pentafluorophenyl ester.
Furthermore, computational approaches are being developed to predict the reactivity of cysteine residues within a peptide sequence. nih.govnih.gov Machine learning algorithms can be trained on large datasets of experimentally determined cysteine reactivities to identify sequence motifs and structural features that influence reactivity. nih.gov While not specific to the initial coupling of this compound, these studies are crucial for understanding the potential for side reactions involving the cysteine thiol group in the growing peptide chain, even though it is protected by the benzyl group. The benzyl group is known for its high stability under the conditions of Fmoc-SPPS, typically requiring strong acid for removal.
Swellographic Monitoring of Resin Behavior in SPPS for Coupling Optimization
Swellographic monitoring is a real-time, non-invasive technique used to observe the changes in the volume of the solid-phase resin bed during peptide synthesis. rsc.org This method provides valuable information about the swelling and shrinking of the resin, which can be correlated with the efficiency of various steps in the SPPS cycle, including the coupling of amino acids like this compound.
The principle of swellography is based on the fact that the resin beads swell in the solvent, and the extent of swelling is influenced by the growing peptide chain and the progress of chemical reactions. During a successful coupling reaction, the volume of the resin bed is expected to increase due to the addition of the mass of the amino acid residue. Conversely, incomplete coupling or on-resin aggregation can lead to a smaller than expected increase in volume or even a decrease in swelling. rsc.org
By continuously monitoring the resin bed volume, it is possible to:
Optimize Coupling Times: The completion of the coupling reaction can be inferred when the resin bed volume stabilizes, indicating that no further increase in mass is occurring.
Detect Incomplete Couplings: A smaller than expected increase in volume can signal an incomplete reaction, allowing for immediate intervention, such as a recoupling step.
Identify On-Resin Aggregation: A significant decrease in resin swelling can be indicative of peptide chain aggregation, which can hinder further reactions.
The integration of a pressure-based variable bed flow reactor into an automated peptide synthesizer allows for precise, real-time monitoring of resin swelling, enabling the optimization of coupling efficiency for challenging sequences. rsc.org This technique is particularly valuable for the synthesis of long or difficult peptides where aggregation and incomplete couplings are more likely to occur.
Emerging Trends and Future Research Directions
Expanding the Scope of Cysteine Modifications and Derivatizations
Cysteine's unique thiol side chain is pivotal for protein structure and function, particularly through disulfide bond formation, but also presents significant synthetic challenges rsc.orgsigmaaldrich.com. While Fmoc-Cys(Bzl)-OPfp utilizes the benzyl (B1604629) (Bzl) group for thiol protection, research is actively exploring novel cysteine protecting groups. The objective is to achieve greater orthogonality, allowing for selective deprotection and modification in the presence of other functional groups, which is crucial for synthesizing peptides with multiple, precisely formed disulfide bonds rsc.orgpsu.eduacs.orgacs.org.
Future research is focused on developing protecting groups that are labile under mild, orthogonal conditions, such as those cleaved by light, specific enzymes, or novel chemical reagents rsc.orgiris-biotech.de. This expansion of the cysteine derivatization toolbox aims to facilitate site-specific labeling, bioconjugation, and the construction of complex peptide architectures beyond simple disulfide bridging. This compound serves as a foundational reagent, inspiring the development of similar activated esters with new, selectively removable thiol protecting groups.
Innovations in Activated Ester Chemistry for Chalcogen-Containing Amino Acids
Activated esters, exemplified by the pentafluorophenyl (OPfp) ester in this compound, are critical for the efficient coupling of amino acids in SPPS highfine.comsci-hub.senih.govpeptide2.com. OPfp esters are valued for their high reactivity and rapid coupling kinetics, which help minimize side reactions and epimerization, especially with sensitive amino acids like cysteine sigmaaldrich.comhighfine.comsci-hub.seniscpr.res.in.
Development of New Automation and High-Throughput Synthesis Methodologies
The demand for rapid and efficient peptide synthesis has spurred advancements in automated and high-throughput methodologies acs.orgchimia.ch. This compound is compatible with automated peptide synthesizers, but its integration into these systems, particularly for complex cysteine-containing sequences, is an area of ongoing development.
Flow chemistry is emerging as a powerful technique for peptide synthesis, offering improved control over reaction parameters, faster reaction times, and reduced solvent consumption chimia.chmanufacturingchemist.comuzh.chpentelutelabmit.com. The application of this compound in flow synthesis setups could lead to more efficient production of cysteine-rich peptides, potentially enabling on-demand synthesis and real-time reaction monitoring. Furthermore, the development of robotic platforms and microfluidic systems for peptide synthesis is facilitating ultra-high-throughput screening of peptide libraries, where this compound and its analogues are essential building blocks. Key challenges include ensuring the stability and reactivity of these reagents under continuous flow conditions and potentially elevated temperatures used to accelerate reactions chemrxiv.orgnih.gov.
Addressing Remaining Challenges in Complex Peptide and Protein Synthesis
Despite significant progress, the synthesis of complex peptides and proteins, especially those rich in cysteine, continues to present challenges such as aggregation, incomplete coupling, racemization, and difficulties in achieving regioselective disulfide bond formation rsc.orgsigmaaldrich.comacs.orgmblintl.comnih.gov. This compound, while valuable, can still be subject to these issues within intricate sequences.
Future research is focused on refining SPPS protocols and developing novel strategies to mitigate these problems. This includes the design of specialized resins, optimized cleavage cocktails, and more robust protecting group strategies rsc.orgresearchgate.netcsic.esnih.gov. For instance, the formation of 3-(1-piperidinyl)alanine at C-terminal cysteine residues during Fmoc deprotection is a known side reaction that can be minimized through the use of specific protecting groups or resins sigmaaldrich.comiris-biotech.de. Similarly, the potential for S-alkylation of cysteine residues during TFA cleavage from Wang resins is an area where improved protocols are being developed nih.gov.
The synthesis of peptides with multiple disulfide bonds remains a considerable challenge, necessitating orthogonal protection schemes for selective bridge formation rsc.orgnih.goviris-biotech.de. This compound, with its benzyl protection, is typically removed under harsh acidic conditions (e.g., TFA), which may not be compatible with other labile protecting groups required for complex disulfide mapping. Research is actively exploring new cysteine protecting groups that offer greater orthogonality and milder removal conditions, thereby expanding the possibilities for constructing highly complex, disulfide-rich peptides and proteins.
Q & A
Q. Reference :
How do purification methods for peptides synthesized with this compound differ from other cysteine derivatives?
Basic
Peptides containing Bzl-protected cysteine require careful handling due to the lability of the Bzl group under acidic conditions. Key steps include:
- Cleavage : Use TFA with scavengers (e.g., EDT, TIPS) to prevent oxidation or side reactions during Bzl deprotection .
- Purification : Reverse-phase HPLC with gradients optimized for hydrophobic retention (e.g., acetonitrile/water + 0.1% TFA) to resolve disulfide-bonded byproducts .
- Disulfide Formation : Post-purification oxidation (e.g., air, DMSO) under controlled pH to form intramolecular bonds .
Q. Reference :
What are common side reactions when using this compound, and how can they be mitigated?
Q. Basic
- Epimerization : Rare due to OPfp’s base-free activation but can occur with prolonged coupling times. Mitigate by limiting reaction duration to <2 hours .
- Thiol Oxidation : Bzl protection reduces oxidation, but residual free thiols may form disulfides prematurely. Use inert atmospheres (N₂/Ar) during synthesis .
- Acidolytic Side Reactions : Bzl groups may partially cleave during TFA treatment. Optimize scavenger ratios (e.g., 2.5% EDT, 5% phenol) to suppress carbocation formation .
Q. Reference :
What factors influence the selection of Bzl as a protecting group for cysteine in Fmoc-SPPS?
Q. Basic
- Stability : Bzl is stable under Fmoc deprotection (piperidine) but cleaved with strong acids (TFA), making it suitable for orthogonality with acid-labile groups like Trt .
- Disulfide Control : Bzl allows selective deprotection for disulfide formation in multi-cysteine peptides .
- Cost and Accessibility : Bzl derivatives are often more cost-effective than Trt or Acm-protected analogs .
Q. Reference :
How does this compound compatibility with other amino acid protecting groups affect synthesis strategies?
Q. Basic
Q. Advanced
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce racemization .
- Activation Control : Avoid base additives (e.g., DIEA) by using pre-activated OPfp esters, which suppress β-sheet formation and enantiomerization .
- Kinetic Monitoring : Use conductivity probes to track coupling efficiency and terminate reactions at >95% completion .
Q. Reference :
How can orthogonal protection schemes be implemented using this compound in complex peptide synthesis?
Q. Advanced
Q. Reference :
What are the challenges in synthesizing peptides with multiple disulfide bonds using this compound?
Q. Advanced
- Regioselectivity : Competing disulfide pairing requires strict orthogonality (e.g., Bzl + Acm) and stepwise oxidation .
- Aggregation : Hydrophobic Bzl groups increase peptide insolubility. Use DMSO/cosolvent systems (e.g., 20% DMSO in water) to improve folding .
- Analytical Validation : LC-MS/MS and Ellman’s assay are critical to confirm correct disulfide connectivity .
Q. Reference :
How do solvent systems and scavengers impact the deprotection efficiency of the Bzl group in this compound?
Q. Advanced
- Solvent Effects : TFA/DCM (1:1) enhances Bzl cleavage efficiency compared to pure TFA by reducing peptide aggregation .
- Scavenger Optimization : EDT (5%) and TIPS (2.5%) minimize side reactions (e.g., tert-butyl cation formation) during prolonged cleavage (>2 hours) .
Q. Reference :
What analytical techniques are critical for characterizing peptides synthesized with this compound under non-standard conditions?
Q. Advanced
- Circular Dichroism (CD) : Monitor secondary structure changes during disulfide formation .
- MALDI-TOF/ESI-MS : Confirm molecular weight and detect oxidation byproducts .
- HPLC with UV/Vis and Fluorescence Detection : Resolve isoforms and quantify purity under gradient elution .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
